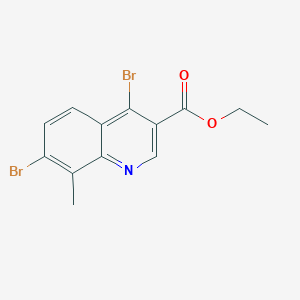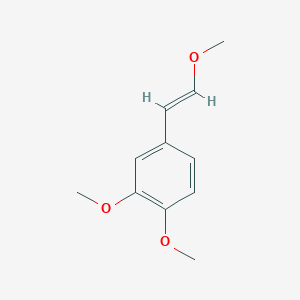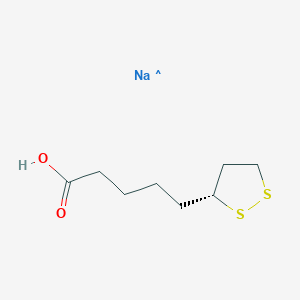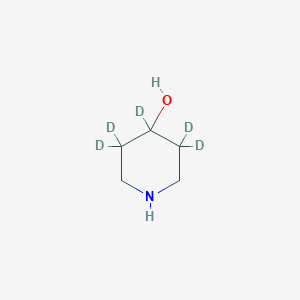![molecular formula C22H29ClO3 B1149172 (3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate CAS No. 1865-56-1](/img/structure/B1149172.png)
(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a useful research compound. Its molecular formula is C22H29ClO3 and its molecular weight is 376.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[c]phenanthrenes: Chemistry and Biological Activity
- Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), including cyclopenta[c]phenanthrenes, have been detected in the environment and their potential to induce cellular and tissue responses is of interest. Research focuses on the environmental occurrence, chemistry, synthesis methods, and biological activity of CP-PAHs. These compounds are considered for risk assessment due to their environmental presence and potential health impacts. The review also discusses CP[c]Ph compounds' ability to induce CYP1A gene expression, their potential mutagenic activity, and implications for environmental health (Brzuzan et al., 2013).
Environmental Occurrence and Effects of Chlorinated Organic Compounds
- Chlorinated organic compounds (COCs), including those with complex structures similar to the compound , have diverse origins and impacts in the environment. Isotopic analysis techniques, such as compound-specific isotopic analyses (CSIA) of carbon (13C, 14C) and chlorine (37Cl), offer potential for discriminating between biogenic and anthropogenic sources of COCs. This approach could be relevant for studying the environmental behavior and origins of specific chlorinated compounds like the one mentioned (Aranami et al., 2006).
Eigenschaften
| 1865-56-1 | |
Molekularformel |
C22H29ClO3 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
[(3S,10R,13S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H29ClO3/c1-13(25)26-16-6-8-21(2)15(11-16)4-5-17-18(21)7-9-22(3)19(17)10-14(12-24)20(22)23/h4,12,16-19H,5-11H2,1-3H3/t16-,17?,18?,19?,21-,22-/m0/s1 |
InChI-Schlüssel |
UCTLHLZWKJIXJI-XJBINJAOSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |
Herkunft des Produkts |
United States |
Q1: What are some examples of natural products containing the "yl acetate" group, and what are their known biological activities?
A1: Several "yl acetate" containing compounds are found in nature, showcasing a range of biological activities. For instance:
- (Z)-8-tetradecenyl acetate and tetradecyl acetate are pheromone components in the leafroller moth Planotortrix octo, influencing its mating behavior. []
- Furan-2-yl acetate, isolated from marine Streptomyces spp., exhibits antiviral activity against fish nodavirus. []
- α-amyrin acetate, β-amyrin acetate, and their various long-chain fatty acid esters are found in Dorstenia arifolia and are known triterpenes with potential pharmacological properties. []
- cis-Chrysanthenyl acetate and cis-acetyloxychrysanthenyl acetate are present in the essential oil of Bubonium graveolens, contributing to its characteristic scent and potentially possessing biological activities. []
- Sulcatyl acetate (6-methyl-5-hepten-2-yl acetate) is a major component of the volatile fraction from Aristolochia trilobata and might have potential applications in fragrance or insect communication. []
Q2: Can you provide an example of how the structure of an "yl acetate" compound influences its biological activity?
A2: In the study of enantiomers of quinuclidin-3-ol derivatives, researchers found that human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase exhibited stereoselectivity in hydrolyzing quinuclidin-3-yl acetate derivatives. The (R)-enantiomers were preferred substrates over the (S)-enantiomers, highlighting how subtle structural differences, like chirality, can significantly impact biological interactions. []
Q3: The paper mentions the use of 2,6-dimethyl-1,3-dioxan-4-yl acetate in antimicrobial compositions. What is its role, and how does it work synergistically with other components?
A3: Research indicates that 2,6-dimethyl-1,3-dioxan-4-yl acetate demonstrates synergistic antimicrobial activity when combined with glutaraldehyde. [] While the exact mechanism of this synergy requires further investigation, the combination significantly enhances the efficiency of antimicrobial treatments, particularly in media with high sulfide content and elevated temperatures.
Q4: The provided research papers discuss the synthesis of various "yl acetate" compounds. Can you describe a specific synthetic route used for one of these compounds?
A4: One example is the synthesis of (Z)-9-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-yl acetate, components of the sex pheromone of the summer fruit tortrix moth (Adoxophyes orana). The synthetic route involves a series of steps, including:
Q5: How is computational chemistry employed in studying "yl acetate" compounds?
A5: Computational methods, like CASSCF and DFT calculations, are valuable tools for understanding the reactivity and reaction mechanisms of "yl acetate" compounds. For example, these methods revealed competitive chair (pericyclic) and boat (pseudopericyclic) transition states for the [, ] sigmatropic rearrangement of allyl esters, offering insights into the reaction pathway and its dependence on the chosen computational method. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)
